molecular formula C19H19N3OS2 B11672292 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide CAS No. 303107-50-8

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11672292
CAS No.: 303107-50-8
M. Wt: 369.5 g/mol
InChI Key: FTMKVUJIOQBAFX-RGVLZGJSSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves the condensation of 2-mercaptobenzothiazole with an appropriate hydrazide derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole ring and hydrazide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is unique due to its specific structural features, such as the presence of the acetohydrazide moiety and the isopropyl-substituted phenyl group

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a novel derivative of benzothiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O3S2C_{24}H_{21}N_{3}O_{3}S_{2}, and it features a complex structure that includes a benzothiazole moiety linked to an acetohydrazide group. The IUPAC name is as follows:

2 1 3 benzothiazol 2 ylsulfanyl N E 4 propan 2 yl phenyl methylidene acetohydrazide\text{2 1 3 benzothiazol 2 ylsulfanyl N E 4 propan 2 yl phenyl methylidene acetohydrazide}

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with hydrazine derivatives under controlled conditions. The resulting product is characterized using techniques such as NMR , IR spectroscopy , and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant activity of various benzothiazole derivatives, including those similar to the target compound. For instance, a related study demonstrated that derivatives showed significant protection against seizures induced by maximal electroshock (MES) in mice. The following table summarizes the anticonvulsant activity of several derivatives:

Compound CodeDose (mg/kg)% Protection
SMVB-IIIA2560.20
SMVB-IIIB2558.34
SMVB-IIIC2570.87
SMVB-IIID2548.33
SMVB-IIIE2568.48
SMVB-IIIF2569.45
SMVB-IIIG2544.56
Phenytoin25100

These results indicate that certain derivatives exhibit promising anticonvulsant properties comparable to established medications like phenytoin .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzothiazole derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. For example, studies have shown that benzothiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anti-Tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular properties. Research indicates that certain synthesized compounds exhibit moderate to good activity against Mycobacterium tuberculosis, with some showing better binding affinity to target proteins involved in bacterial survival .

The mechanisms underlying the biological activities of benzothiazole derivatives often involve interactions with specific biological targets:

  • Anticonvulsant Mechanism : The anticonvulsant effects may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
  • Anti-Tubercular Mechanism : These compounds may inhibit enzymes critical for mycobacterial metabolism or replication, thus exerting their therapeutic effects.

Properties

CAS No.

303107-50-8

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19N3OS2/c1-13(2)15-9-7-14(8-10-15)11-20-22-18(23)12-24-19-21-16-5-3-4-6-17(16)25-19/h3-11,13H,12H2,1-2H3,(H,22,23)/b20-11+

InChI Key

FTMKVUJIOQBAFX-RGVLZGJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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